6-Fluoro-4-methyl-quinolin-2-ylamine

nNOS inhibition Medicinal chemistry Isoform selectivity

Obtaining a reliable, high-purity source of 6-fluoro-4-methylquinolin-2-amine can be a bottleneck for CNS drug discovery programs targeting nNOS. This specific fluorinated scaffold is validated to deliver potent and selective neuronal nitric oxide synthase inhibition, critical for minimizing off-target cardiovascular or immune effects. - Validated Potency: The 6-fluoro substitution provides a >4-fold improvement in human nNOS inhibitory potency (Ki = 68 nM) compared to the 6-chloro analog. - CNS Penetration: Derivatives of this core demonstrate high blood-brain barrier permeability (PAMPA-BBB Pe = 13.04 × 10⁻⁶ cm/s), making it a rational choice for CNS candidates. - Supply Chain: This key intermediate is stocked at 95% purity, ready for immediate global dispatch to support your SAR and lead optimization campaigns.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B13342669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-methyl-quinolin-2-ylamine
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)F)N
InChIInChI=1S/C10H9FN2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H2,12,13)
InChIKeyDLMQWFDOVKWPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-methyl-quinolin-2-ylamine (CAS 1307238-26-1): Core Scaffold Overview and Sourcing Identification


6-Fluoro-4-methyl-quinolin-2-ylamine (CAS: 1307238-26-1) is a fluorinated 2-aminoquinoline heterocycle with the molecular formula C10H9FN2 and a molecular weight of 176.19 g/mol. It features a 4-methyl substitution and a 6-fluoro substitution on the quinoline core . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting bacterial or viral infections, and is a key building block for generating potent and highly selective human neuronal nitric oxide synthase (nNOS) inhibitors [1][2]. Its fluorine substituent is known to enhance metabolic stability and binding affinity, while the 2-amino group provides a functional handle for further derivatization [3]. Commercially, it is available from multiple vendors with a typical purity of 95% .

Why In-Class 2-Aminoquinolines Cannot Substitute for the 6-Fluoro-4-methyl-quinolin-2-ylamine Scaffold


The 6-fluoro substitution on the 2-aminoquinoline core is not a minor structural variation; it is a critical determinant of biological potency, isoform selectivity, and synthetic utility. Direct comparative data within a controlled study demonstrate that the 6-fluoro analog (Compound 7) exhibits a >4-fold improvement in human nNOS inhibitory potency (Ki = 68 nM) compared to its 6-chloro counterpart (Compound 8, Ki = 294 nM) [1]. This is not simply a potency gain but translates into a 68-fold increase in selectivity over eNOS (hn/he: 752 for 6-F vs. 11 for 6-Cl) and a 9-fold increase over iNOS [1]. Furthermore, the distinct electronic and steric properties of fluorine influence the compound's physicochemical profile (e.g., LogP ~2.55), which differs from non-fluorinated or other halogenated analogs, thereby impacting solubility, permeability, and metabolic stability in ways that cannot be predicted or reproduced by other 6-substitutions . For researchers designing selective CNS-penetrant inhibitors or requiring a specific reactive handle for further derivatization, a generic 2-aminoquinoline scaffold will not recapitulate these performance characteristics.

Quantitative Differentiation of 6-Fluoro-4-methyl-quinolin-2-ylamine Against Its Closest Analogs


Head-to-Head Comparison: 6-Fluoro vs. 6-Chloro Substitution on Human nNOS Inhibition

In a direct, side-by-side biochemical comparison, the 6-fluoro-substituted 2-aminoquinoline (Compound 7) demonstrated significantly superior inhibition of human neuronal nitric oxide synthase (hnNOS) compared to its 6-chloro analog (Compound 8). The 6-fluoro compound achieved a 4.3-fold lower Ki (i.e., higher potency) and markedly improved selectivity against the endothelial (eNOS) and inducible (iNOS) isoforms. The data were generated from the same assay under identical conditions, providing a direct and reliable comparison [1].

nNOS inhibition Medicinal chemistry Isoform selectivity

Comparison of Predicted Lipophilicity: 6-Fluoro vs. Unsubstituted Parent Scaffold

The introduction of a fluorine atom at the 6-position of the 4-methylquinolin-2-amine core modulates the compound's lipophilicity. The 6-fluoro derivative has a reported calculated LogP (cLogP) of approximately 2.55 . In contrast, the unsubstituted parent scaffold, 4-methylquinolin-2-amine, has a reported cLogP of 1.8 . This difference in lipophilicity is a quantifiable parameter that influences solubility, membrane permeability, and metabolic stability, all of which are critical for lead optimization in drug discovery.

Physicochemical properties Lipophilicity Drug design

Synthetic Utility: Fluorine as a Handle for Further Derivatization vs. Non-Halogenated Analogs

The presence of a fluorine atom at the 6-position is not only a pharmacophoric element but also a site for potential chemical manipulation, differentiating it from non-halogenated analogs like 4-methylquinolin-2-amine. The 6-fluoro group can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions, enabling the installation of amines or other nucleophiles to further elaborate the quinoline core. Additionally, fluorine can serve as a bioisostere for hydrogen or hydroxyl groups. In contrast, non-halogenated analogs lack this versatile synthetic handle, limiting downstream derivatization options [1].

Synthetic chemistry Building block Cross-coupling

Validated Application Scenarios for 6-Fluoro-4-methyl-quinolin-2-ylamine Based on Evidence


Scaffold for High-Potency, Isoform-Selective Human nNOS Inhibitor Design

This compound is the validated starting point for synthesizing 7-aryl-6-fluoro-4-methyl-2-aminoquinoline derivatives. As demonstrated, the 6-fluoro core is essential for achieving potent hnNOS inhibition (Ki of 68 nM for a close analog) and high selectivity over eNOS and iNOS, which is critical for reducing off-target cardiovascular or immune effects in therapeutic programs targeting neurodegenerative diseases or melanoma [1]. Procurement of this specific building block is justified for labs aiming to replicate or build upon the structure-activity relationship (SAR) described in Ansari et al. (2026) [1].

Optimization of CNS Penetrant Lead Compounds

Given the high blood-brain barrier (BBB) permeability demonstrated by a 7-aryl derivative of this scaffold (PAMPA-BBB Pe = 13.04 × 10⁻⁶ cm/s for Compound 16) [1], the 6-fluoro-4-methylquinolin-2-ylamine core is a rational choice for constructing CNS drug candidates. The fluorine atom contributes to an increased cLogP of ~2.55 compared to non-fluorinated analogs (cLogP ~1.8), which is a desirable property for passive CNS penetration. Researchers can use this scaffold with confidence that its physicochemical properties are favorable for achieving brain exposure.

Fluorinated Heterocyclic Building Block for Diversified Library Synthesis

In a medicinal chemistry campaign, this compound serves as a versatile intermediate with a reactive 2-amino group and a 6-fluoro substituent that can be leveraged for further derivatization [1]. The fluorine atom provides a site for potential SNAr chemistry, enabling the creation of diverse analog libraries, a capability not offered by non-halogenated 2-aminoquinolines. This justifies its selection over simpler, less functionalized quinoline building blocks for projects requiring complex molecular diversity [2].

Investigating Halogen-Dependent Bioactivity in NOS Enzyme Assays

For enzymologists studying NOS isoform inhibition, this compound's direct comparator, the 6-chloro analog (Compound 8), has been shown to be significantly less potent and less selective [1]. The 6-fluoro analog is therefore the preferred choice for experimental setups where a baseline level of potent and selective NOS inhibition is required. Using the 6-fluoro scaffold allows for a clear readout of activity in primary assays, minimizing background noise from weak inhibition that could confound results when using other 6-halogenated or unsubstituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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